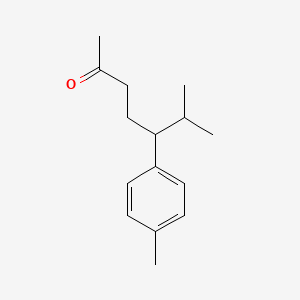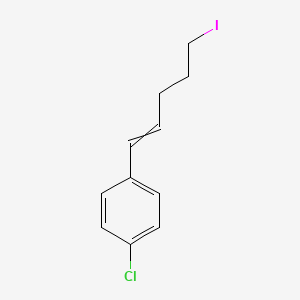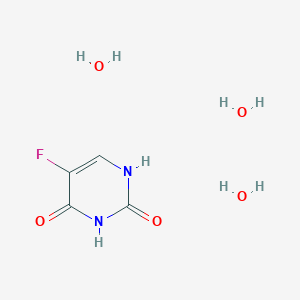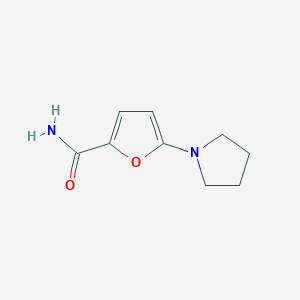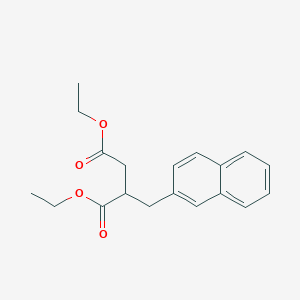
Butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester is an organic compound with the molecular formula C16H16O4 It is a derivative of butanedioic acid, where the hydrogen atoms are replaced by a 2-naphthalenylmethyl group and two ethyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester typically involves the esterification of butanedioic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography can further enhance the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The naphthalenylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the specific substituent introduced during the reaction.
Wissenschaftliche Forschungsanwendungen
Butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form the corresponding carboxylic acids, which can then participate in further biochemical reactions. The naphthalenylmethyl group can interact with aromatic receptors and enzymes, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanedioic acid, (phenylmethyl)-, diethyl ester
- Butanedioic acid, (2-naphthalenylmethyl)-, 1-methyl ester
- Butanedioic acid, (phenylmethyl)-, 1,4-dimethyl ester
Uniqueness
Butanedioic acid, (2-naphthalenylmethyl)-, diethyl ester is unique due to the presence of the 2-naphthalenylmethyl group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
848153-88-8 |
|---|---|
Molekularformel |
C19H22O4 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
diethyl 2-(naphthalen-2-ylmethyl)butanedioate |
InChI |
InChI=1S/C19H22O4/c1-3-22-18(20)13-17(19(21)23-4-2)12-14-9-10-15-7-5-6-8-16(15)11-14/h5-11,17H,3-4,12-13H2,1-2H3 |
InChI-Schlüssel |
WKBGBJJSYWJCCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(CC1=CC2=CC=CC=C2C=C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


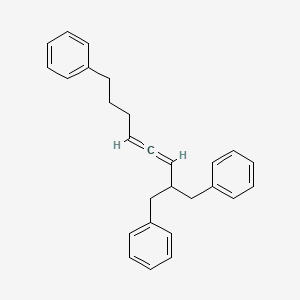
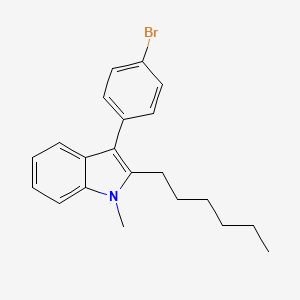
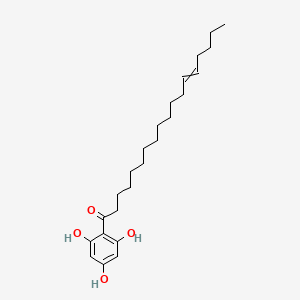

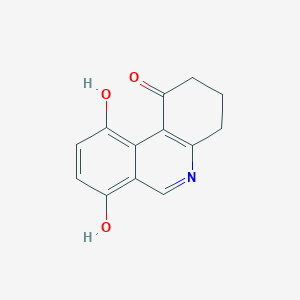

![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)

![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)
